Cas no 2137069-38-4 ((2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol)

(2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- (2R)-3-{[(4-methyl-3-nitrophenyl)methyl]amino}propane-1,2-diol
- EN300-843992
- 2137069-38-4
- (2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol
-
- MDL: MFCD31601443
- Inchi: 1S/C11H16N2O4/c1-8-2-3-9(4-11(8)13(16)17)5-12-6-10(15)7-14/h2-4,10,12,14-15H,5-7H2,1H3/t10-/m1/s1
- InChI Key: PWCBGJBDNLWTSJ-SNVBAGLBSA-N
- SMILES: O[C@@H](CO)CNCC1C=CC(C)=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 240.11100700g/mol
- Monoisotopic Mass: 240.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.3Ų
- XLogP3: 0.2
(2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843992-0.5g |
(2R)-3-{[(4-methyl-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137069-38-4 | 95.0% | 0.5g |
$603.0 | 2025-02-21 | |
Enamine | EN300-843992-1.0g |
(2R)-3-{[(4-methyl-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137069-38-4 | 95.0% | 1.0g |
$628.0 | 2025-02-21 | |
Enamine | EN300-843992-2.5g |
(2R)-3-{[(4-methyl-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137069-38-4 | 95.0% | 2.5g |
$1230.0 | 2025-02-21 | |
Enamine | EN300-843992-0.05g |
(2R)-3-{[(4-methyl-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137069-38-4 | 95.0% | 0.05g |
$528.0 | 2025-02-21 | |
Enamine | EN300-843992-1g |
(2R)-3-{[(4-methyl-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137069-38-4 | 1g |
$628.0 | 2023-09-02 | ||
Enamine | EN300-843992-10g |
(2R)-3-{[(4-methyl-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137069-38-4 | 10g |
$2701.0 | 2023-09-02 | ||
Enamine | EN300-843992-5g |
(2R)-3-{[(4-methyl-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137069-38-4 | 5g |
$1821.0 | 2023-09-02 | ||
Enamine | EN300-843992-0.1g |
(2R)-3-{[(4-methyl-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137069-38-4 | 95.0% | 0.1g |
$553.0 | 2025-02-21 | |
Enamine | EN300-843992-0.25g |
(2R)-3-{[(4-methyl-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137069-38-4 | 95.0% | 0.25g |
$579.0 | 2025-02-21 | |
Enamine | EN300-843992-5.0g |
(2R)-3-{[(4-methyl-3-nitrophenyl)methyl]amino}propane-1,2-diol |
2137069-38-4 | 95.0% | 5.0g |
$1821.0 | 2025-02-21 |
(2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol Related Literature
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
Additional information on (2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol
Research Brief on (2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol (CAS: 2137069-38-4)
The compound (2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol (CAS: 2137069-38-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative is being investigated for its potential applications in drug development, particularly as a building block for novel therapeutic agents. Recent studies have focused on its synthesis, stereochemical properties, and biological activities, which may pave the way for new treatments in areas such as neurology and oncology.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for (2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol, highlighting its enantioselective preparation using asymmetric hydrogenation techniques. The research demonstrated that the compound's (R)-configuration is crucial for its biological activity, with the 4-methyl-3-nitrophenyl group contributing to enhanced binding affinity with target proteins. These findings are particularly relevant for the development of chiral drugs where stereochemistry plays a critical role in efficacy and safety.
In terms of pharmacological potential, preliminary in vitro studies have shown that (2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol exhibits moderate inhibitory activity against certain kinase enzymes implicated in cancer progression. Researchers at the University of Cambridge reported in a 2024 Bioorganic & Medicinal Chemistry Letters paper that structural analogs of this compound demonstrated promising results in cell proliferation assays against breast cancer cell lines, suggesting its potential as a scaffold for kinase inhibitor development.
The compound's physicochemical properties have also been extensively characterized. With a molecular weight of 254.28 g/mol and logP value of 1.2, (2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol shows favorable drug-like properties according to Lipinski's rule of five. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate good membrane permeability and moderate metabolic stability, making it a viable candidate for further optimization in drug discovery programs.
Current research directions include exploring the compound's potential in neurological disorders. A 2024 study in ACS Chemical Neuroscience revealed that derivatives of (2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol showed neuroprotective effects in cellular models of Parkinson's disease, possibly through modulation of dopamine receptors. This opens new avenues for developing small molecule therapeutics targeting neurodegenerative diseases.
From a commercial perspective, several pharmaceutical companies have included (2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol in their screening libraries for drug discovery. The compound's CAS number (2137069-38-4) has seen increased activity in patent applications over the past two years, particularly in compositions claiming kinase inhibitory activity or neurological applications.
Future research is expected to focus on structure-activity relationship (SAR) studies to optimize the compound's pharmacological profile. Challenges remain in improving its selectivity and reducing potential off-target effects. However, the current body of research suggests that (2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol represents a promising chemical entity that may yield valuable therapeutic candidates in the coming years.
2137069-38-4 ((2R)-3-{(4-methyl-3-nitrophenyl)methylamino}propane-1,2-diol) Related Products
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)




